5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which has been found to have important biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amino acids, peptides, and proteins. This leads to the formation of covalent adducts, which can alter the structure and function of the target molecules.
Biochemical and Physiological Effects:
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has been found to have important biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as kinases, proteases, and phosphatases. It has also been found to have anti-inflammatory and analgesic effects. Furthermore, it has been shown to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high reactivity and selectivity. It can be used to selectively modify specific amino acids or proteins, allowing for the study of their structure and function. However, one of the limitations of this compound is its potential toxicity and instability under certain conditions. Therefore, it is important to use appropriate safety measures and storage conditions when working with this compound.
Future Directions
There are several future directions for the research and development of 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride. One of the main areas of focus is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and pain. Furthermore, there is a need for further research into the mechanism of action and physiological effects of this compound, as well as its potential toxicity and stability under different conditions. Additionally, there is scope for the development of new synthetic methods for the preparation of this compound and its derivatives, which could lead to the discovery of new biologically active compounds.
Synthesis Methods
The synthesis of 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification by column chromatography.
Scientific Research Applications
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications. It is used as a reagent in the synthesis of various biologically active compounds such as kinase inhibitors, protease inhibitors, and enzyme inhibitors. It is also used in the synthesis of fluorescent dyes and imaging agents for biological studies. Furthermore, it has been found to have important applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-8(2)6-20-7-9-10(21(12,18)19)5-16-17(9)4-3-11(13,14)15/h5,8H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXLTOJTFDXKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1CCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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